5-Nitro-1H-indazol-3-carbonitrilo

Descripción general

Descripción

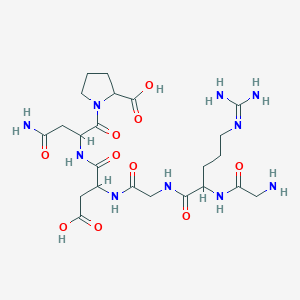

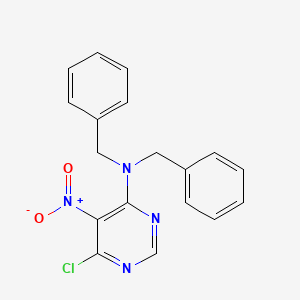

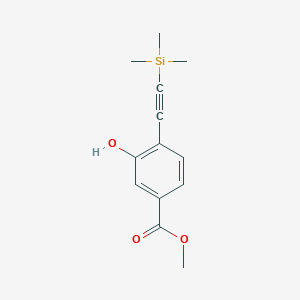

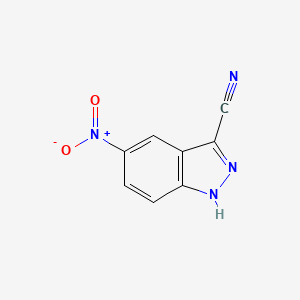

5-Nitro-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4N4O2 . It is a derivative of indazole, a heterocyclic compound that contains a five-membered ring fused to a benzene ring .

Synthesis Analysis

The synthesis of indazoles, including 5-Nitro-1H-indazole-3-carbonitrile, has been a subject of research in recent years. Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of 5-Nitro-1H-indazole-3-carbonitrile consists of a five-membered ring fused to a benzene ring, with a nitro group and a carbonitrile group attached .Chemical Reactions Analysis

Indazole derivatives, including 5-Nitro-1H-indazole-3-carbonitrile, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical and Chemical Properties Analysis

5-Nitro-1H-indazole-3-carbonitrile is a yellow solid with a molecular weight of 188.15 .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de "5-Nitro-1H-indazol-3-carbonitrilo", centrándose en sus aplicaciones únicas en diversos campos:

Química medicinal

"this compound" y sus derivados se han explorado por su potencial en la preparación de medicamentos. El compuesto ha mostrado promesa en la inhibición del crecimiento celular, particularmente efectivo contra líneas celulares de colon y melanoma con valores de GI 50 en el rango micromolar bajo, lo que indica su potencial como agente quimioterapéutico .

Actividades antiinflamatorias y analgésicas

Los derivados de indazol se han estudiado por sus propiedades antiinflamatorias y analgésicas. Si bien no están directamente vinculados a "this compound", los compuestos relacionados han demostrado una actividad biológica significativa, lo que sugiere que la exploración adicional de los derivados de indazol podría generar nuevos agentes terapéuticos .

Enfoques sintéticos en química

La síntesis de indazoles, incluyendo "this compound", es un tema de investigación en curso. Las estrategias recientes incluyen reacciones catalizadas por metales de transición y reacciones de ciclización reductoras, destacando la relevancia del compuesto en la química orgánica sintética .

Safety and Hazards

While specific safety and hazard information for 5-Nitro-1H-indazole-3-carbonitrile is not available, it is generally recommended to avoid heat, flames, and sparks when handling similar compounds . It is also advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Direcciones Futuras

Indazole derivatives, including 5-Nitro-1H-indazole-3-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising area of research .

Mecanismo De Acción

Target of Action

The primary targets of 5-Nitro-1H-indazole-3-carbonitrile are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

5-Nitro-1H-indazole-3-carbonitrile interacts with its targets, the Nitric Oxide Synthases, by binding to their active sites . .

Biochemical Pathways

Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

It is known that the compound is a yellow solid at room temperature, with a molecular weight of 18815

Result of Action

The molecular and cellular effects of 5-Nitro-1H-indazole-3-carbonitrile’s action are not fully understood. Given its targets, it may influence processes regulated by nitric oxide. More research is needed to elucidate these effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Nitro-1H-indazole-3-carbonitrile is not well documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. The compound is stable at temperatures between 0-5°C .

Análisis Bioquímico

Biochemical Properties

It is known that indazole derivatives, which include 5-Nitro-1H-indazole-3-carbonitrile, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the indazole derivative.

Cellular Effects

Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that indazole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

5-nitro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-4-8-6-3-5(12(13)14)1-2-7(6)10-11-8/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTZAAHDBOKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626544 | |

| Record name | 5-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90348-29-1 | |

| Record name | 5-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.